molecular formula C13H25N5 B14507951 Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- CAS No. 63731-93-1

Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl-

Cat. No.: B14507951
CAS No.: 63731-93-1
M. Wt: 251.37 g/mol
InChI Key: RNSXRXROKZTORO-UHFFFAOYSA-N
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Description

Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step processes, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Starting from β-diketones or β-ketoesters with guanidine or urea derivatives.

    Substitution Reactions: Introducing amino and alkyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pyrimidine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks in organic synthesis.

    Biology: Studied for their role in nucleic acids and enzyme inhibitors.

    Medicine: Investigated for potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some pyrimidine derivatives inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Similar in structure but with nitrogen at position 1 of the six-membered ring.

    Purine Derivatives: Contain a fused pyrimidine-imidazole ring system.

    Triazine Derivatives: Contain three nitrogen atoms in the six-membered ring.

Uniqueness

The uniqueness of Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- lies in its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

63731-93-1

Molecular Formula

C13H25N5

Molecular Weight

251.37 g/mol

IUPAC Name

4-N-[3-(diethylamino)propyl]-5,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H25N5/c1-5-18(6-2)9-7-8-15-12-10(3)11(4)16-13(14)17-12/h5-9H2,1-4H3,(H3,14,15,16,17)

InChI Key

RNSXRXROKZTORO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC(=C1C)C)N

Origin of Product

United States

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